3-chloro-4-(morpholin-4-yl)anilinedihydrochloride
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Overview
Description
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is a versatile chemical compound with the molecular formula C10H15Cl3N2O. It is widely used in various scientific research studies due to its unique structure, which allows for diverse applications, including drug synthesis, catalysis, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(morpholin-4-yl)anilinedihydrochloride typically involves the reaction of 3-chloro-4-nitroaniline with morpholine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the morpholine ring. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-(morpholin-4-yl)anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(morpholin-4-yl)aniline: This compound is similar but lacks the dihydrochloride salt form.
3-methoxy-4-(morpholin-4-yl)aniline: This compound has a methoxy group instead of a chloro group.
4-(morpholin-4-yl)aniline: This compound lacks the chloro substituent.
Uniqueness
3-chloro-4-(morpholin-4-yl)anilinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and morpholine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-chloro-4-morpholin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPPUDNBCWLASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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